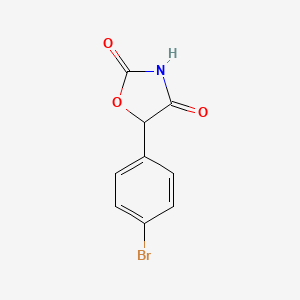

5-(4-Bromophenyl)oxazolidine-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

241165-56-0 |

|---|---|

Molecular Formula |

C9H6BrNO3 |

Molecular Weight |

256.05 g/mol |

IUPAC Name |

5-(4-bromophenyl)-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C9H6BrNO3/c10-6-3-1-5(2-4-6)7-8(12)11-9(13)14-7/h1-4,7H,(H,11,12,13) |

InChI Key |

UEBLWKIDIVPZKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2C(=O)NC(=O)O2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Bromophenyl Oxazolidine 2,4 Dione and Its Analogues

Traditional Approaches to the Oxazolidine-2,4-dione Core System

The foundational methods for constructing the oxazolidine-2,4-dione ring system have historically relied on cyclization reactions of appropriately substituted acyclic precursors. These methods are well-established and continue to be relevant in organic synthesis.

Cyclization Reactions Involving α-Hydroxy Amides and Related Precursors

One of the most common strategies for the synthesis of oxazolidine-2,4-diones involves the cyclization of α-hydroxy amides. This method typically requires the use of a carbonylating agent, such as a chloroformate or a carbonate, to facilitate the ring closure. The reaction proceeds through the formation of an intermediate carbamate (B1207046), which then undergoes intramolecular cyclization to yield the desired heterocyclic system. For the synthesis of 5-(4-Bromophenyl)oxazolidine-2,4-dione, this would involve a precursor like 2-hydroxy-2-(4-bromophenyl)acetamide. The hydroxyl group attacks the activated carbonyl carbon, leading to the formation of the five-membered ring.

A related approach involves the expedient cyclization of an α-hydroxy amide derived from isoserine to form an intermediate oxazolidine-2,4-dione, which can then be further modified. researchgate.net

Strategies Utilizing α-Hydroxy Esters with Urea (B33335) or Isocyanates

Another classical and widely employed method is the reaction of α-hydroxy esters with urea or isocyanates. In this approach, the α-hydroxy ester, for instance, methyl 2-hydroxy-2-(4-bromophenyl)acetate, is treated with urea in the presence of a base. The reaction is believed to proceed via the formation of an intermediate ureide, which subsequently cyclizes to the oxazolidine-2,4-dione. The use of isocyanates provides an alternative route where the α-hydroxy ester reacts to form a carbamate that cyclizes to the dione (B5365651) ring. This method is advantageous due to the commercial availability of a wide range of α-hydroxy esters and isocyanates.

Conversion of Heterocyclic Intermediates to Oxazolidine-2,4-diones

The transformation of other heterocyclic systems into oxazolidine-2,4-diones represents a less direct but sometimes necessary synthetic strategy. For example, appropriately substituted thiazolidine-2,4-diones can, under specific conditions, be converted to their oxazolidine-2,4-dione counterparts, although this is not a common route. More relevant is the synthesis from other activated heterocyclic precursors. A documented synthesis for a related compound, 5-(2-Methylphenyl)oxazolidine-2,4-dione, starts from ethyl 1-hydroxy-1-(2-methylphenyl)methanecarboximidate hydrochloride. prepchem.com This precursor, when treated with a suitable reagent in a solvent like tetrahydrofuran, cyclizes to form the oxazolidine-2,4-dione ring. prepchem.com This suggests a viable pathway for the synthesis of this compound from a corresponding 4-bromophenyl-substituted carboximidate precursor.

Advanced and Sustainable Synthetic Routes for Oxazolidine-2,4-diones

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. This trend has also impacted the synthesis of oxazolidine-2,4-diones, with new protocols emerging that utilize metal-free conditions or incorporate green reagents like carbon dioxide.

Metal-Free Oxidative Cyclization Protocols

To circumvent the use of metal catalysts, which can be costly and pose environmental concerns, metal-free oxidative cyclization methods have been developed. These reactions often employ hypervalent iodine reagents or other organic oxidants to promote the desired transformation. For instance, a metal-free method for constructing oxazolidine-2,4-diones using iodine monochloride (ICl) as both a reaction promoter and an iodide source has been reported for the iodolactonization of N-Boc acrylamides. researchgate.net This approach leads to the formation of iodo-substituted oxazolidine-2,4-diones, which can serve as versatile intermediates for further functionalization. researchgate.net

Carbon Dioxide Fixation in Oxazolidine-2,4-dione Synthesis

The utilization of carbon dioxide (CO2) as a C1 building block is a highly attractive strategy from a green chemistry perspective. Several methods have been developed for the synthesis of oxazolidine-2,4-diones via the fixation of CO2. One such approach involves the reaction of 3-aryl-2-alkynamides with CO2 under mild conditions. This reaction, often catalyzed by a simple base like potassium carbonate, proceeds with high efficiency to afford the oxazolidine-2,4-dione scaffold. The regioselectivity of this reaction can be controlled by the nature of the aryl group on the alkynamide.

Another innovative method is a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters with atmospheric CO2, followed by a base-catalyzed cyclization. rsc.org This one-pot procedure provides a convenient and transition-metal-free route to various oxazolidine-2,4-diones under very mild conditions. rsc.org

Below is a table summarizing the synthetic approaches for oxazolidine-2,4-diones:

| Synthetic Approach | Precursors | Key Reagents/Conditions | Advantages | Reference(s) |

| Traditional Methods | ||||

| Cyclization of α-Hydroxy Amides | α-Hydroxy Amides | Chloroformates, Carbonates | Well-established, reliable | researchgate.net |

| Reaction with Urea/Isocyanates | α-Hydroxy Esters | Urea, Isocyanates, Base | Readily available starting materials | |

| Heterocyclic Conversion | Substituted Carboximidates | Suitable cyclization reagents | Access to specific analogues | prepchem.com |

| Advanced & Sustainable Routes | ||||

| Metal-Free Oxidative Cyclization | N-Boc Acrylamides | Iodine Monochloride (ICl) | Avoids metal catalysts, provides functionalized products | researchgate.net |

| CO2 Fixation with Alkynamides | 3-Aryl-2-alkynamides | CO2, Potassium Carbonate | Utilizes CO2 as a C1 source, mild conditions | |

| Tandem Carboxylative Condensation | Primary Amines, α-Ketoesters | Atmospheric CO2, Phosphorus mediator, Base | One-pot, transition-metal-free, mild conditions | rsc.org |

This table provides a comparative overview of the different methodologies discussed for the synthesis of the oxazolidine-2,4-dione core structure.

Hypervalent Iodine Mediated Cyclization Reactions

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, facilitating a range of oxidative transformations. Their application in the synthesis of oxazolidine-2,4-diones has provided a metal-free pathway to these important heterocycles.

One notable method involves the oxidative cyclization of N-Boc-acrylamides using (diacetoxyiodo)benzene (B116549) in acetic acid. nih.govfigshare.com This reaction proceeds in moderate to excellent yields and results in the formation of a C-O bond, producing 5,5-disubstituted oxazolidine-2,4-diones. nih.govfigshare.com A key feature of this methodology is its diastereospecificity when using N-Boc-2,3-dimethylacrylamides. nih.govnsf.gov Furthermore, in cases like N-Boc-2-phenylacrylamide, the reaction proceeds with a phenyl migration to yield a 5-acetoxy-5-benzyloxazolidine-2,4-dione. nih.govnsf.gov

Another approach utilizes hypervalent iodine reagents to mediate the cyclization of N-allylcarbamates. researchgate.netresearchgate.net This strategy allows for the synthesis of a variety of substituted oxazolidinones that are suitable for further chemical modifications. researchgate.netresearchgate.net The proposed mechanism for this cyclization involves the activation of the alkene by a modified Koser's reagent, which induces cyclization through the attack of the carbonyl oxygen. researchgate.net Subsequent steps lead to the formation of the final product. researchgate.net Preliminary studies have also explored the potential for enantioselective formation of oxazolidinones using chiral iodane (B103173) reagents. researchgate.netresearchgate.net

Table 1: Examples of Hypervalent Iodine Mediated Cyclization for Oxazolidine-2,4-dione Synthesis

| Starting Material | Reagent | Product | Yield | Reference |

| N-Boc-acrylamides | (Diacetoxyiodo)benzene | 5,5-Disubstituted oxazolidine-2,4-diones | Moderate to Excellent | nih.govfigshare.com |

| N-Boc-2,3-dimethylacrylamides | (Diacetoxyiodo)benzene | Diastereospecific 5,5-disubstituted oxazolidine-2,4-diones | 42% (Z-isomer) | nsf.gov |

| N-Boc-2-phenylacrylamide | (Diacetoxyiodo)benzene | 5-Acetoxy-5-benzyloxazolidine-2,4-dione | Not specified | nih.govnsf.gov |

| N-Allylcarbamates | Modified Koser's Reagent | Substituted Oxazolidinones | Good | researchgate.netresearchgate.net |

Halogen-Promoted Cyclization Methodologies (e.g., ICl-Induced)

Information specifically on ICl-induced cyclization methodologies for the synthesis of this compound was not available in the provided search results. However, the broader context of halogen-promoted cyclizations is a well-established strategy in heterocyclic synthesis. These reactions typically involve the activation of an unsaturated precursor by a halogen source, leading to an intramolecular cyclization. The choice of halogen can influence the reactivity and selectivity of the reaction.

Novel Approaches Involving Selective C-O Bond Formation and Cleavage

Recent advancements in the synthesis of oxazolidine-2,4-diones have focused on novel methods that strategically form and, in some cases, cleave C-O bonds to construct the heterocyclic ring.

One such innovative approach is the synthesis of O-protected 3-hydroxyoxazolidin-2,4-diones from cyanohydrins in a one-pot reaction. rsc.orgresearchgate.net This method involves treatment with 1,1'-carbonyldiimidazole (B1668759) and an O-protected hydroxylamine, followed by acidic hydrolysis. rsc.orgresearchgate.net The resulting O-protected 3-hydroxyoxazolidin-2,4-diones can then undergo decarbonylation using catalytic amounts of a base like sodium methoxide (B1231860) to yield O-protected α-hydroxyhydroxamic acids. rsc.org Subsequent deprotection provides α-hydroxyhydroxamic acids. rsc.org This sequence demonstrates a controlled formation and subsequent cleavage of a C-O bond within the heterocyclic precursor.

Another strategy involves the palladium-catalyzed ring-opening carbonylation of 2-vinylaziridines with carbon dioxide, which provides a route to 5-vinyloxazolidinones. organic-chemistry.org This method showcases the formation of the oxazolidinone ring through a process that involves the cleavage of a C-N bond in the aziridine (B145994) and the formation of new C-O and C-N bonds.

Furthermore, the synthesis of fused tetramate-oxazolidine derivatives has been achieved through a chemoselective Dieckmann cyclization of functionalized oxazolidines derived from aminomalonates. rsc.org This method highlights the formation of a new ring system fused to the oxazolidine (B1195125) core, involving strategic C-C bond formation.

Enantioselective Synthesis and Stereochemical Control in 5-Substituted Oxazolidine-2,4-dione Formation

Achieving stereochemical control in the synthesis of 5-substituted oxazolidine-2,4-diones is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. acs.org

One approach to enantioselective synthesis involves the use of chiral auxiliaries. For instance, a combination of an asymmetric aldol (B89426) reaction mediated by a chiral auxiliary, followed by a modified Curtius rearrangement and in situ intramolecular ring closure, has been developed to produce optically active 4,5-disubstituted oxazolidin-2-ones. nih.gov This tandem reaction sequence allows for the diastereoselective construction of the oxazolidinone core. nih.gov

Catalytic asymmetric methods offer another powerful tool for stereocontrol. The enantioselective synthesis of 1,3-oxazolidines has been reported using complementary stereospecific and stereoconvergent reactions. nih.gov A rhodium catalyst can be used for the stereospecific reaction of enantioenriched butadiene monoxide with aryl imines, while a chiral palladium or nickel catalyst enables the enantioselective synthesis from racemic butadiene monoxide. nih.gov

The absolute configuration at the C-5 position of oxazolidinones can also be controlled by the stereochemistry of the starting material, such as chiral aziridines. bioorg.org The ring-opening of enantiomerically pure 2-functionalized aziridines can lead to the formation of 5-functionalized oxazolidin-2-ones with retention of configuration at the C-2 position of the aziridine. bioorg.org

Specific Synthetic Strategies for this compound

While the search results did not provide a direct, specific synthetic protocol exclusively for this compound, several general methods for the synthesis of 5-aryl oxazolidine-2,4-diones can be adapted.

A common and versatile method is the Knoevenagel condensation. For example, the synthesis of 5-arylidene-thiazolidine-2,4-diones is achieved by reacting thiazolidine-2,4-dione with an appropriate aromatic aldehyde in the presence of a base like piperidine. nih.gov A similar strategy could likely be employed for the synthesis of 5-(4-bromobenzylidene)oxazolidine-2,4-dione by condensing 4-bromobenzaldehyde (B125591) with oxazolidine-2,4-dione.

Another relevant approach is the synthesis of oxazolidine-2,4-diones from 3-aryl-2-alkynamides and carbon dioxide. rsc.org This reaction proceeds under mild conditions using a CO2 balloon in the presence of potassium carbonate. rsc.org The aryl group on the alkynamide directs the regioselectivity of the cyclization. rsc.org This method could potentially be applied to a substrate bearing a 4-bromophenyl group.

Furthermore, the synthesis of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives has been reported, indicating that methodologies for incorporating the 4-bromophenyl moiety into heterocyclic systems are well-established. rsc.org

Mechanistic Organic Chemistry of Oxazolidine-2,4-dione Ring Formation and Transformations

Understanding the reaction mechanisms underlying the formation of the oxazolidine-2,4-dione ring is essential for optimizing existing synthetic methods and developing new ones.

The formation of the oxazolidine-2,4-dione ring often proceeds through a cyclocondensation reaction. A tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization, provides a one-pot synthesis of oxazolidine-2,4-diones using atmospheric carbon dioxide. rsc.orgnih.gov This process involves the initial formation of a carbamate intermediate, which then undergoes intramolecular cyclization.

In the synthesis of oxazolidine-2,4-diones from 3-aryl-2-alkynamides and CO2, the proposed mechanism involves the deprotonation of the amide by a base, followed by the attack of the resulting anion on carbon dioxide. The regioselectivity of the subsequent intramolecular cyclization is controlled by the aryl group, leading to the formation of the five-membered oxazolidine-2,4-dione ring.

The mechanism of the hypervalent iodine-mediated oxidative cyclization of N-Boc-acrylamides is believed to involve the formation of a C-O bond. nih.govnsf.gov In the case of N-Boc-2-phenylacrylamide, a phenyl migration occurs, suggesting the involvement of a carbocationic intermediate that is stabilized by the phenyl group. nsf.gov

Thermodynamic and Kinetic Investigations of Synthetic Pathways

Detailed thermodynamic and kinetic studies specifically for the synthesis of this compound are not extensively available in the reviewed literature. However, general principles can be applied to its common synthetic routes, such as the condensation of a substituted α-hydroxy acid or its ester with urea or a related compound.

The thermodynamics of the cyclization reaction are generally favorable, driven by the formation of a stable five-membered heterocyclic ring. The reaction is often an equilibrium process, and reaction conditions are manipulated to drive it towards the product. For instance, the removal of a small molecule byproduct like water or alcohol can shift the equilibrium to favor the formation of the oxazolidine-2,4-dione.

Kinetically, the reaction rate is influenced by several factors including temperature, catalyst, and the nature of the reactants. The synthesis of oxazolidine-2,4-diones can be achieved through a one-pot tandem reaction involving a phosphorus-mediated carboxylative condensation of a primary amine and an α-ketoester, followed by a base-catalyzed cyclization. rsc.org This method proceeds under mild, transition-metal-free conditions, suggesting a kinetically accessible pathway. rsc.org The activation barriers for these steps, while not quantified for this specific compound, would be influenced by the electrophilicity of the carbonyl groups and the nucleophilicity of the amine and subsequent intermediates.

Diastereoselective and Regioselective Aspects of Cyclization Reactions

The synthesis of this compound involves critical cyclization steps where control of stereochemistry and regiochemistry is paramount, especially when chiral centers are present.

Regioselectivity: The regioselectivity in the formation of the 5-substituted oxazolidine-2,4-dione ring is typically dictated by the choice of starting materials. For example, reacting 2-hydroxy-2-(4-bromophenyl)acetic acid or its corresponding ester with urea ensures that the 4-bromophenyl group is positioned exclusively at the C5 position of the heterocyclic ring. Alternative synthetic pathways, such as those starting from α-ketoesters and primary amines, also offer a high degree of regiocontrol. rsc.org

Diastereoselectivity: When the synthesis begins with a racemic mixture of a chiral precursor, such as 2-hydroxy-2-(4-bromophenyl)acetic acid, the product will also be a racemic mixture of (R)- and (S)-enantiomers. Achieving diastereoselectivity or enantioselectivity requires the use of chiral starting materials, auxiliaries, or catalysts. For related oxazolidin-2-one structures, highly diastereoselective syntheses have been developed. One such approach utilizes an asymmetric aldol reaction combined with a modified Curtius rearrangement and subsequent intramolecular cyclization. nih.gov This strategy has proven effective for producing 4,5-disubstituted oxazolidin-2-ones with specific stereochemistry, and similar principles can be applied to dione synthesis. nih.gov For instance, studies on other 5-substituted oxazolidine-2,4-diones have demonstrated that enantiomerically pure products can be synthesized through methods like asymmetric O-acetylation of an α-hydroxy ester using an immobilized lipase, followed by the cyclization to form the dione ring. acs.org This highlights a viable pathway for the stereocontrolled synthesis of specific enantiomers of this compound.

Chemical Reactivity and Transformations of the Oxazolidine-2,4-dione Ring System

The oxazolidine-2,4-dione ring contains two electrophilic carbonyl centers at positions C2 and C4, an acidic N-H proton, and a stereocenter at C5, making it susceptible to a variety of chemical transformations.

Hydrolytic Pathways of the Dione Ring

The oxazolidine-2,4-dione ring is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. The stability of the ring is highly dependent on pH. Studies on related oxazolidine structures (not containing the dione functionality) show they undergo facile and complete hydrolysis across a broad pH range of 1-11. nih.gov The hydrolysis rates are subject to general acid-base catalysis and are strongly pH-dependent. nih.gov

For these related oxazolidines, reaction rates in neutral and basic solutions were found to decrease with increasing steric hindrance of substituents. nih.gov The table below shows the hydrolysis half-lives for several ephedrine-derived oxazolidines at pH 7.4 and 37°C, illustrating the influence of the substituent on reaction kinetics. nih.gov

| Carbonyl Component Precursor | Hydrolysis Half-life |

| Formaldehyde | 5 sec |

| Propionaldehyde | 18 sec |

| Salicylaldehyde | 5 sec |

| Benzaldehyde | 5 min |

| Acetone | 4 min |

| Cyclohexanone | 6 min |

| Pivalaldehyde | 30 min |

In the case of the oxazolidine-2,4-dione ring itself, alkaline hydrolysis has been shown to proceed via cleavage of the ring to form a nitrogen-containing carboxylic acid. researchgate.net The precise pathway and products can be complex, but the reaction fundamentally involves the hydrolytic cleavage of the ester and/or amide bonds within the ring. The conditions required for hydrolysis can be controlled; for example, specific protocols using trifluoroacetic acid (TFA) and water can be employed to cleave the ring system while potentially preserving other functional groups in the molecule. researchgate.net

Nucleophilic Attack at Carbonyl Centers

The two carbonyl carbons, C2 (part of a carbamate/carbonate-like system) and C4 (part of an imide/amide-like system), are both electrophilic and can be targeted by nucleophiles. The relative reactivity of these two sites dictates the outcome of many reactions.

Evidence suggests that the C4 carbonyl is often the more reactive site for nucleophilic attack. A key example is the mild and selective reduction of the C4-carbonyl group. In a synthesis of the antibiotic linezolid (B1675486), an intermediate (aminomethyl)oxazolidine-2,4-dione was regioselectively reduced at the C4 position to yield the corresponding oxazolidin-2-one in a nearly quantitative yield. researchgate.net This selective transformation highlights the greater electrophilicity of the C4 carbonyl towards hydride reagents.

Base-catalyzed hydrolysis also represents a nucleophilic attack, where a hydroxide (B78521) ion acts as the nucleophile. The initial attack in alkaline hydrolysis of N-substituted oxazolidine-2,4-diones is understood to occur at the amide carbonyl group (C4). researchgate.net This reactivity is consistent with the electronic nature of the ring, where the C4 carbonyl is part of a more reactive imide-like system compared to the more stable C2 carbonate-like carbonyl.

Computational and Theoretical Investigations of 5 4 Bromophenyl Oxazolidine 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 5-(4-Bromophenyl)oxazolidine-2,4-dione at a molecular level. These methods, particularly Density Functional Theory (DFT), are employed to predict its electronic structure, stability, and reactivity.

Electronic Structure Analysis and Bonding Properties

The electronic structure of this compound is characterized by the interplay between the oxazolidine-2,4-dione ring and the 4-bromophenyl substituent. DFT calculations are instrumental in mapping the electron density distribution, identifying frontier molecular orbitals (HOMO and LUMO), and understanding the nature of chemical bonds.

Analysis of related heterocyclic compounds, such as 4-[(4-bromophenyl)diazenyl]-2-ethoxyaniline, using DFT has shown that the highest occupied molecular orbital (HOMO) is typically a π orbital, while the lowest unoccupied molecular orbital (LUMO) is a π* orbital. icrc.ac.ir For this compound, the HOMO is expected to be localized on the electron-rich 4-bromophenyl ring, and the LUMO on the electron-deficient oxazolidine-2,4-dione moiety. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

The presence of the bromine atom and the carbonyl groups introduces significant electronic effects. The bromine atom, being an electronegative yet polarizable substituent, influences the electron density of the phenyl ring. The carbonyl groups in the oxazolidine-2,4-dione ring act as strong electron-withdrawing groups, which is a common feature in this class of compounds. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Oxazolidinone Derivative

| Parameter | Value | Method |

| HOMO Energy | -6.8 eV | DFT/B3LYP |

| LUMO Energy | -1.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |

| Dipole Moment | 3.5 D | DFT/B3LYP |

Note: Data is hypothetical and based on typical values for similar heterocyclic compounds. Actual values for this compound would require specific calculations.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the phenyl ring to the oxazolidine (B1195125) ring gives rise to different conformers with varying energies. Computational methods are used to explore the potential energy surface and identify the most stable conformations.

Molecular Modeling and Molecular Docking Studies

Molecular modeling techniques, especially molecular docking, are powerful tools for predicting how this compound might interact with biological targets. This is particularly relevant as the oxazolidinone and thiazolidinedione scaffolds are present in many biologically active compounds. nih.govnih.gov

In Silico Prediction of Ligand-Target Interactions

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to the active site of a protein. For compounds like this compound, potential targets could include enzymes and receptors implicated in various diseases. Docking studies on related oxazolidinone and thiazolidine-2,4-dione derivatives have shown that the heterocyclic ring often forms key hydrogen bonds with amino acid residues in the target's active site, while the phenyl group engages in hydrophobic or π-π stacking interactions. researchgate.netnih.govmdpi.com

For instance, in studies of thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors, the thiazolidine-2,4-dione moiety was found to interact with key amino acids in the hinge region of the enzyme. nih.gov Similarly, the 4-bromophenyl group of this compound could fit into a hydrophobic pocket of a target protein, contributing to the binding affinity.

Table 2: Representative Docking Results for an Oxazolidinone-based Inhibitor

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Example Kinase | -8.5 | ASN842, LYS745 | Hydrogen Bond |

| LEU840, VAL726 | Hydrophobic |

Note: This table presents hypothetical data based on docking studies of similar compounds.

Computational Approaches for Pharmacophore Identification

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For a series of active compounds, a common pharmacophore can be generated and used to screen for new potential drug candidates.

For oxazolidinone derivatives, a pharmacophore model would likely include hydrogen bond acceptors (the carbonyl oxygens), a hydrogen bond donor (the N-H group), and an aromatic/hydrophobic feature (the 4-bromophenyl ring). nih.gov Computational tools can generate these models based on the structures of known active compounds or from the ligand-protein complex obtained through docking.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers a powerful means to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally.

Furthermore, understanding the prototautomerism of the oxazolidin-4-one ring system through quantum chemical studies can provide insights into its reactivity. colab.ws The relative stability of different tautomeric forms can influence the reaction pathways and the nature of the final products.

Theoretical Studies of Reaction Kinetics and Transition States

Following a comprehensive review of available scientific literature, no specific theoretical studies on the reaction kinetics or transition states for the synthesis or reactions of this compound have been identified. While research exists on the broader class of oxazolidine-2,4-diones and their analogues, detailed computational investigations into the mechanistic pathways, activation energies, and transition state geometries for this particular brominated derivative are not present in the public domain.

Analysis of Thermodynamic Parameters for Reaction Equilibria

Similarly, a thorough search did not yield any publications containing analyses of the thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, related to the reaction equilibria of this compound. Such data is crucial for understanding the stability and favorability of reactions involving this compound, but it appears that these specific thermodynamic properties have not been computationally modeled or experimentally determined in the reviewed literature.

In Silico Prediction and Profiling of Potential Biological Activities

In silico methods, which use computational models to predict the biological activity of chemical compounds, are a key part of modern drug discovery. These predictions can help to identify potential protein targets and forecast a compound's likely pharmacological effects.

Despite a targeted search for in silico predictions related to this compound, no specific data on its predicted biological activities or target-binding profiles were found in publicly accessible databases and scientific articles. While numerous studies perform in silico screening for related structures like thiazolidine-2,4-diones, which have shown a range of biological activities, these findings cannot be directly extrapolated to the oxazolidine-dione core with a 4-bromophenyl substituent. Therefore, a specific in silico activity profile for this compound remains to be published.

Biological Activity and Mechanistic Studies of 5 4 Bromophenyl Oxazolidine 2,4 Dione and Its Analogues

General Overview of Biological Research Interest in the Compound

The oxazolidine-2,4-dione scaffold is a heterocyclic structure that has garnered significant attention in medicinal chemistry as a "privileged" structure. It is recognized as the parent framework for a variety of anticonvulsant drugs. Derivatives of this core are explored for a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antineoplastic properties. The versatility of the oxazolidine-2,4-dione ring, particularly the potential for substitution at the 5-position, allows for the synthesis of diverse analogues aimed at various biological targets.

Research into closely related heterocyclic structures, such as thiazolidine-2,4-diones, further underscores the therapeutic potential of this chemical class. Thiazolidine-2,4-dione derivatives have been extensively investigated and have shown a remarkable breadth of biological activities, including antidiabetic, anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. For instance, certain thiazolidine-2,4-dione analogues have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy, and as inhibitors of tyrosyl-DNA-phosphodiesterase 1 (TDP1), another promising target for antitumor drugs. The 5-position substituent on these rings is crucial for activity, with 5-benzylidene derivatives showing significant inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, which are involved in inflammation.

Given that 5-phenyl-oxazolidine-2,4-dione derivatives have been specifically investigated for anticonvulsant activity, the introduction of a bromine atom to the phenyl ring at the para-position, creating 5-(4-Bromophenyl)oxazolidine-2,4-dione, represents a rational design strategy. Halogen substitutions are a common tactic in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. Therefore, this compound is a compound of interest for its potential to exhibit enhanced or novel biological activities, building upon the established profile of the oxazolidine-2,4-dione core.

In Vitro Pharmacological Profiling and Target Identification

Specific enzyme inhibition studies for this compound have not been reported in the available scientific literature. However, the rationale for investigating this compound as an enzyme inhibitor is supported by extensive research on its structural analogues. For example, various thiazolidine-2,4-dione derivatives have demonstrated significant inhibitory activity against several key enzymes.

Notably, certain 5-benzylidenethiazolidine-2,4-dione derivatives have been shown to inhibit enzymes involved in the inflammatory cascade. One such analogue, (Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene) methyl) phenoxy) acetamide (B32628), was found to be a potent inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, other thiazolidine-2,4-dione analogues have been designed and synthesized as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical enzyme in angiogenesis. These findings suggest that the this compound core structure has the potential to interact with and inhibit various enzymatic targets.

Table 1: Enzyme Inhibition Data for Selected Thiazolidine-2,4-dione Analogues (Note: This data is for analogue compounds, not this compound)

| Analogue Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|

| (Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene) methyl) phenoxy) acetamide | Inducible Nitric Oxide Synthase (iNOS) | 8.66 µM | |

| (Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene) methyl) phenoxy) acetamide | Cyclooxygenase-2 (COX-2) | 23.55 µM | |

| Compound 22 (a novel 2,4-dioxothiazolidine derivative) | VEGFR-2 | 0.079 µM |

Direct receptor binding assays for this compound are not available in the reviewed literature. However, studies on closely related analogues provide insight into potential receptor targets. Research focused on the anticonvulsant properties of 5-phenyl oxazolidin-2,4-dione derivatives has explored their interaction with serotonin (B10506) receptors.

Specifically, N3-alkylated aniline (B41778) derivatives of 5-phenyl-oxazolidine-2,4-dione were evaluated for their affinity to 5-HT₁A and 5-HT₂A receptors. These studies revealed that certain derivatives possess agonist/antagonist features at these receptors, suggesting a potential mechanism for their anticonvulsant effects. While these findings pertain to analogues with different substitutions (e.g., chloro or hydroxyl groups on the N-phenylacetyl moiety), they establish that the 5-phenyl-oxazolidine-2,4-dione scaffold can interact with neurotransmitter receptors.

Table 2: Receptor Activity Profile of Selected 5-Phenyl-Oxazolidine-2,4-dione Analogues (Note: This data is for analogue compounds, not this compound)

| Analogue Compound Class | Receptor Target | Observed Activity | Source |

|---|---|---|---|

| Aniline derivatives of 5-phenyl-oxazolidine-2,4-dione | 5-HT₁A (presynaptic and postsynaptic) | Agonist/Antagonist features | |

| Aniline derivatives of 5-phenyl-oxazolidine-2,4-dione | 5-HT₂A | Antagonist action |

There are no specific published studies on cell-based assays designed to evaluate the cellular pathway modulation of this compound. The exploration of this compound's effects at a cellular level remains an area for future research.

For context, related heterocyclic compounds from the thiazolidine-2,4-dione class have been extensively profiled in various cell-based assays. For example, novel thiazolidine-2,4-dione derivatives have been tested for their anti-proliferative activity against a panel of human cancer cell lines, including liver (HepG2), colon (HCT116), and breast (MCF-7) cancer cells. One study on a 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivative found it to be active against the full panel of 60 human tumor cell lines used by the National Cancer Institute, with potent activity against leukemia, lung cancer, and renal cancer cell lines, among others. These studies on analogues demonstrate the potential for the core scaffold to modulate cellular pathways related to proliferation and survival, providing a strong basis for conducting similar assays with this compound.

Molecular and Biochemical Mechanisms of Action

The precise molecular and biochemical mechanism of action for this compound has not been elucidated in published research. However, based on studies of analogous compounds, its mechanism likely involves direct interaction with specific biological macromolecules like enzymes or receptors. For this class of compounds, the substituent at the 5-position of the oxazolidine (B1195125) ring—in this case, the 4-bromophenyl group—is expected to be a key determinant of target specificity and binding affinity. This group may form critical interactions, such as hydrogen bonds or hydrophobic interactions, within the active site or binding pocket of a target protein, thereby modulating its biological activity.

Specific molecular targets for this compound have not been experimentally identified, and consequently, no binding mode characterizations are available.

To predict potential interactions, researchers often turn to in silico methods. Molecular docking studies performed on analogous thiazolidine-2,4-dione derivatives have provided valuable hypotheses about their binding modes. For instance, the docking of an anti-inflammatory thiazolidine-2,4-dione analogue into the active site of murine iNOS revealed key interactions that likely underpin its inhibitory activity. Similarly, docking studies of thiazolidine-2,4-dione derivatives designed as VEGFR-2 inhibitors showed a common binding pattern within the ATP-binding site of the kinase, highlighting crucial hydrogen bonds with hinge region residues. These computational studies on related molecules suggest that this compound could adopt similar binding modes within the active sites of protein kinases or other enzymes, an area that awaits experimental validation.

Modulation of Key Cellular Signaling Pathways

The biological effects of oxazolidine-2,4-dione derivatives are rooted in their ability to modulate specific cellular signaling pathways. A primary mechanism of action for some analogues, particularly in the context of anti-diabetic effects, is through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.gov PPARγ is a nuclear hormone receptor that plays a critical role in regulating the expression of genes involved in both carbohydrate and fatty acid metabolism. researchgate.net The potent anti-diabetic effects of certain 5-substituted oxazolidine-2,4-diones are attributed to their strong agonistic activity for PPARγ. nih.gov

In the realm of mineralocorticoid receptor (MR) antagonism, these compounds function by directly binding to the MR, a ligand-activated transcription factor. nih.govnih.gov This binding prevents the recruitment of transcriptional co-regulators, thereby inactivating the receptor and inhibiting the downstream effects of aldosterone. nih.gov Docking studies suggest that these nonsteroidal antagonists occupy the MR ligand-binding cavity in a manner distinct from traditional steroidal antagonists, leading to a passive inactivation of the receptor. nih.gov

For antiviral activity, particularly against poliovirus, the mechanism appears to involve interference with viral replication. nih.govnih.gov Time-of-addition experiments have suggested that different analogues can act at various stages of the viral life cycle. Some compounds are effective at the early stages, potentially preventing viral entry or uncoating, while others demonstrate activity throughout the replication process. nih.govnih.gov

Mechanistic Insights from Structure-Activity Relationships

Structure-activity relationship (SAR) studies have been crucial in refining the potency and selectivity of oxazolidine-2,4-dione derivatives for various therapeutic targets.

For mineralocorticoid receptor antagonism , SAR studies focused on enhancing potency and improving microsomal stability. nih.gov The nature of the substituent at the 5-position of the oxazolidinedione ring is a key determinant of activity.

In the context of antiviral activity , preliminary SAR studies of oxazoline (B21484) derivatives revealed that specific modifications can lead to highly active compounds against multiple poliovirus strains. nih.gov The synthesis of various derivatives allowed for the identification of structural features shared with other known poliovirus inhibitors. nih.govnih.gov

Regarding anticancer activity , SAR analyses of related 2,4-azolidinedione-acetic acid derivatives have shown that the nature of the substituent on the acetamide nitrogen and the benzylidene group at the 5-position significantly influences potency and selectivity against different cancer cell lines. nih.gov For instance, the presence of a 4-chlorobenzylidene group at the 5-position combined with an N-(2-trifluoromethyl-phenyl)-acetamide group resulted in a compound with high selectivity for certain leukemia cell lines. nih.gov

For anti-diabetic activity , research comparing 2,4-oxazolidinediones with their bioisosteric counterparts, 2,4-thiazolidinediones, has provided significant mechanistic insights. It was found that oxazolidinedione derivatives generally exhibited superior anti-diabetic activities. nih.gov The stereochemistry at the 5-position is also critical; for one of the most potent compounds, the (R)-(+) enantiomer showed significantly greater glucose-lowering activity than the (S)-(-) enantiomer. nih.gov This stereospecificity underscores the importance of the three-dimensional arrangement of the substituent for effective interaction with the PPARγ receptor. nih.gov

Therapeutic Potential of Oxazolidine-2,4-dione Scaffolds (Preclinical and Conceptual Focus)

Investigations into Anticancer Activity (In Vitro Models)

The oxazolidine-2,4-dione scaffold and its structural relatives, such as thiazolidinediones and imidazolidinediones, have been investigated for their potential as anticancer agents in various in vitro models. nih.govnih.gov These studies have demonstrated that derivatives of this scaffold can suppress the growth of multiple human tumor cell lines. nih.gov

Research on 2,4-azolidinedione-acetic acid derivatives identified compounds with notable potency and selectivity. nih.gov For example, one derivative displayed high selectivity and potent growth inhibition against several leukemia cell lines, including CCRF-CEM, HL-60(TB), MOLT-4, and SR. nih.gov Similarly, studies on 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives showed significant activity against a broad panel of 60 human tumor cell lines. nih.govresearchgate.net One particular compound was potent against cell lines from leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.govresearchgate.net The mechanism of action for some of these compounds is thought to involve DNA cleavage, thereby inhibiting DNA transcription and replication. researchgate.net

| Compound Class | Specific Derivative Example | Cancer Cell Line | Activity (GI50 or logGI50) | Reference |

|---|---|---|---|---|

| 2,4-Imidazolidinedione-acetic acid | 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | Leukemia (SR) | logGI50 = -6.51 | nih.gov |

| 2,4-Imidazolidinedione-acetic acid | 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | Leukemia (MOLT-4) | logGI50 = -6.52 | nih.gov |

| 5-(4-Alkylbenzylidene)thiazolidine-2,4-dione | Compound 5d (NSC: 768619/1) | Breast Cancer (MDA-MB-468) | GI50 = 1.11 µM | nih.govresearchgate.net |

| 5-(4-Alkylbenzylidene)thiazolidine-2,4-dione | Compound 5d (NSC: 768619/1) | Renal Cancer (RXF 393) | GI50 = 1.15 µM | nih.govresearchgate.net |

| 5-(4-Alkylbenzylidene)thiazolidine-2,4-dione | Compound 5d (NSC: 768619/1) | Non-Small Cell Lung Cancer (NCI-H522) | GI50 = 1.36 µM | nih.govresearchgate.net |

| 5-(4-Alkylbenzylidene)thiazolidine-2,4-dione | Compound 5d (NSC: 768619/1) | Colon Cancer (COLO 205) | GI50 = 1.64 µM | nih.govresearchgate.net |

Research on Antiviral Properties (In Vitro Models)

The development of effective antiviral drugs is a global health priority, and oxazolidine-2,4-dione analogues have emerged as a promising area of research. nih.gov Specifically, derivatives of the related oxazoline scaffold have been identified as potent inhibitors of poliovirus in vitro. nih.gov

Screening of chemical libraries led to the discovery of initial hit compounds that were active at submicromolar concentrations against poliovirus Sabin strains. nih.gov Subsequent synthesis and evaluation of derivatives resulted in compounds with high activity against all three poliovirus Sabin serotypes. nih.gov One standout compound proved to be highly potent against a wide array of both wild-type and vaccine-derived polioviruses. nih.govnih.gov Time-of-addition experiments, which help to elucidate the stage of the viral lifecycle that a drug targets, indicated that some compounds likely act at an early stage of viral replication, while others are effective at multiple points throughout the replication process. nih.govnih.gov

| Compound Class | Compound ID | Target Virus | Key Finding | Reference |

|---|---|---|---|---|

| Oxazoline Derivative | 5 and 6 | Poliovirus Sabin strains | Identified as hits with submicromolar activity. | nih.govnih.gov |

| Oxazoline Derivative | 7 and 11 | Poliovirus Sabin 1-3 | Highly active against all three serotypes. | nih.govnih.gov |

| Oxazoline Derivative | 11 | Wild and vaccine-derived polioviruses | Very potent against a large panel of polioviruses. | nih.govnih.gov |

| Oxazoline Derivative | 5 and 7 | Poliovirus | Active at an early stage of viral replication. | nih.govnih.gov |

| Oxazoline Derivative | 11 | Poliovirus | Active at the same concentration at all stages of viral replication. | nih.govnih.gov |

Studies Related to Mineralocorticoid Receptor Antagonism

Novel oxazolidine-2,4-dione derivatives have been discovered as potent and selective antagonists of the mineralocorticoid receptor (MR). nih.gov The MR plays a key role in regulating blood pressure through sodium and potassium balance, making it a significant target for cardiovascular therapies. nih.gov The limitations of existing steroidal MR antagonists have spurred the search for new, nonsteroidal molecules. nih.gov

Research has led to the identification of oxazolidinedione analogues that demonstrate excellent MR antagonistic activity and good selectivity over other nuclear hormone receptors. nih.gov These compounds were developed through focused structure-activity relationship (SAR) studies aimed at optimizing potency and metabolic stability. nih.gov In vitro transactivation assays confirmed that these molecules act as full MR antagonists, inactivating the receptor's activity induced by aldosterone. nih.gov The potency of some of these nonsteroidal antagonists is comparable to the established steroidal antagonist spironolactone. nih.gov

| Compound Class | Example Compound | Target | In Vitro Potency (IC50) | Reference |

|---|---|---|---|---|

| Dihydropyridine (Nonsteroidal MR Antagonist) | BR-4628 | MR-LBD Transactivation | 27.9 nM | nih.gov |

| Steroidal MR Antagonist | Spironolactone | MR-LBD Transactivation | 24.2 nM | nih.gov |

| Steroidal MR Antagonist | Eplerenone | MR-LBD Transactivation | 990 nM | nih.gov |

| Oxazolidinedione Analogues | Undisclosed selected compounds | Mineralocorticoid Receptor | Demonstrated excellent MR activity. | nih.gov |

Structure Activity Relationship Sar Studies of 5 4 Bromophenyl Oxazolidine 2,4 Dione Derivatives

Impact of Substituents on the Oxazolidine-2,4-dione Ring System on Biological Activity

The biological profile of oxazolidine-2,4-dione derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. SAR studies for the broader class of oxazolidinones and the closely related thiazolidine-2,4-diones provide significant insights into how modifications to this scaffold can tune its activity. nih.govresearchgate.netscielo.br

Position 5 of the oxazolidine-2,4-dione ring is a critical site for modification, directly impacting the molecule's interaction with biological targets. The substituent at this position often dictates the potency and selectivity of the compound.

The presence of an aryl group, such as the 4-bromophenyl moiety, is a key determinant of activity. In the analogous 5-arylidene-thiazolidine-2,4-dione series, the nature of the substituent on the aromatic ring significantly modulates antimicrobial activity. scielo.br The 4-bromophenyl group contributes to the molecule's properties in several ways:

Lipophilicity : Halogen atoms like bromine increase the lipophilicity of the molecule. This characteristic can enhance the compound's ability to cross biological membranes, such as the bacterial cell wall, which may be crucial for its mechanism of action. scielo.br

Electronic Effects : The bromine atom is an electron-withdrawing group, which influences the electronic distribution of the entire molecule. This can affect how the compound binds to its target protein or enzyme.

Steric Factors : The size and position of the bromo-substituent provide specific steric bulk that can lead to favorable interactions within a receptor's binding pocket.

Studies on related 5-arylidene-thiazolidine-2,4-dione derivatives have shown that compounds with electron-withdrawing groups (like nitro or halo groups) on the phenyl ring often exhibit potent biological activity. scielo.br This suggests that the 4-bromophenyl group in 5-(4-Bromophenyl)oxazolidine-2,4-dione is a favorable substitution for eliciting a biological response. The stereochemistry at the C5 position is also crucial; for many biologically active oxazolidinones, a specific (S)-configuration is required for optimal activity. nih.govmdpi.com

**Table 1: Impact of C5-Arylidene Substitution on the Antimicrobial Activity of Thiazolidine-2,4-dione Analogs against S. aureus*** *(Data extrapolated from studies on analogous thiazolidine-2,4-dione derivatives to illustrate the principle of C5-aryl substitution.)

| Compound ID | C5-Substituent | Minimum Inhibitory Concentration (MIC in µg/mL) | Reference |

| A | 4-Chlorophenyl | 62.5 | scielo.br |

| B | 4-Fluorophenyl | >500 | scielo.br |

| C | 4-Nitrophenyl | 31.25 | scielo.br |

| D | Phenyl | >500 | scielo.br |

This table demonstrates how different electron-withdrawing substituents on the phenyl ring at position 5 can influence antibacterial activity.

The two carbonyl groups at positions C2 and C4 are fundamental features of the oxazolidine-2,4-dione scaffold and are generally considered essential for its biological activity. wikipedia.orgrsc.org These groups contribute to the molecule's structural and electronic properties in several ways:

Hydrogen Bonding : The oxygen atoms of the carbonyl groups act as hydrogen bond acceptors. This ability is critical for anchoring the molecule within the active site of a target enzyme or receptor, forming strong and specific interactions that are often the basis of biological function.

Planarity and Rigidity : The dione (B5365651) system contributes to the planarity and rigidity of the heterocyclic ring. A well-defined and relatively rigid conformation can reduce the entropic penalty upon binding to a receptor, leading to higher affinity.

Acidity of N-H Proton : The two electron-withdrawing carbonyl groups increase the acidity of the proton on the nitrogen at position 3 (if unsubstituted). This N-H group can act as a hydrogen bond donor, providing another crucial point of interaction with biological targets. In many thiazolidine-2,4-dione drugs, this acidic proton is vital for activity.

The infrared spectra of these compounds characteristically show strong absorption bands for the carbonyl groups, confirming their presence and integral role in the molecular structure. nih.gov Any modification that removes or significantly alters these carbonyls would likely lead to a substantial loss of biological activity.

The nitrogen atom at position 3 (N3) of the oxazolidine-2,4-dione ring is another key site for synthetic modification to explore SAR and optimize activity. researchgate.net Introducing substituents at this position can have several effects:

Introducing New Binding Interactions : A substituent on the nitrogen can project into a different region of the receptor's binding site, potentially forming new, favorable interactions that enhance potency or selectivity. For example, introducing a carboxylic acid residue at the N3 position of related thiazolidinediones has been shown to modulate activity and reduce toxicity. nih.gov

Blocking Metabolism : Substitution at the N3 position can prevent metabolic reactions that might otherwise inactivate the compound, thereby increasing its biological half-life.

In many classes of related heterocyclic drugs, the N3 position is derivatized with a wide variety of groups, from simple alkyl chains to complex aromatic and heterocyclic systems, to fine-tune the pharmacological profile. nih.govfrontiersin.org

Design and Synthesis of Novel Analogues for Comprehensive SAR Elucidation

To fully understand the structure-activity relationships of this compound, novel analogues are rationally designed and synthesized. Synthetic strategies typically allow for systematic variation at key positions of the molecule.

A common method for preparing the parent oxazolidine-2,4-dione core involves the cyclization of appropriate precursors. wikipedia.orgrsc.org For creating diversity at the 5-position, the Knoevenagel condensation is a widely used reaction. This involves reacting an active methylene (B1212753) compound (like thiazolidine-2,4-dione or oxazolidine-2,4-dione) with an aromatic aldehyde (such as 4-bromobenzaldehyde) to generate the 5-arylidene derivative. scielo.brnih.gov

The general synthetic approach allows for the creation of a library of compounds to probe the SAR, as illustrated below:

Varying the C5-Aryl Substituent : A range of substituted benzaldehydes (e.g., with different halogens, alkyl, alkoxy, or nitro groups) can be used in the condensation reaction to assess the electronic and steric requirements at this position.

Modifying the N3-Substituent : After the formation of the this compound core, the nitrogen at position 3 can be alkylated or acylated with various reagents to introduce a diverse set of functional groups.

These synthetic efforts enable a comprehensive exploration of the chemical space around the core scaffold, leading to a detailed understanding of the structural features required for optimal biological response. biointerfaceresearch.com

Conformational Factors Influencing Biological Response

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. For this compound derivatives, several conformational factors are key to their biological activity.

Stereochemistry at C5 : As noted, the C5 carbon is a stereocenter. The absolute configuration (R or S) at this position can be paramount. In the case of oxazolidinone antibiotics like linezolid (B1675486), the (S)-configuration of the C5 substituent is essential for antibacterial activity, as it correctly orients the side chain for binding to the bacterial ribosome. mdpi.com It is highly probable that a similar stereochemical preference exists for this compound derivatives depending on their specific biological target.

Torsional Angles and Ring Planarity : The oxazolidine-2,4-dione ring itself is relatively planar. The key conformational flexibility often lies in the rotation around the single bond connecting the phenyl ring to the C5 position. The preferred torsional angle determines the spatial orientation of the 4-bromophenyl group relative to the heterocyclic core. This orientation must be compatible with the topology of the receptor's binding site. Computational modeling and molecular docking studies are often used to predict the low-energy binding conformations and understand how different substituents influence this orientation.

Advanced Characterization Techniques and Research Applications for 5 4 Bromophenyl Oxazolidine 2,4 Dione

Applications of Spectroscopic Analysis in Structural Research

Spectroscopic techniques are indispensable tools for probing the molecular structure of 5-(4-Bromophenyl)oxazolidine-2,4-dione. Each method provides unique insights, and together they allow for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of each atom.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the C5 position, and the amine proton. The protons on the 4-bromophenyl group typically appear as a set of two doublets in the aromatic region (approximately 7.0-7.8 ppm), characteristic of a para-substituted benzene (B151609) ring. The single proton at the C5 position, being adjacent to the phenyl ring and the oxygen atom, would likely resonate as a singlet further downfield. The N-H proton of the oxazolidine (B1195125) ring would also present as a singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Analysis: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The two carbonyl carbons (C2 and C4) of the oxazolidine-2,4-dione ring are expected to have characteristic resonances in the highly deshielded region of the spectrum (around 150-175 ppm). The C5 carbon, attached to the bromophenyl group, will also be significantly downfield. The aromatic carbons will show four distinct signals, with their chemical shifts influenced by the bromine substituent.

The following table outlines the predicted NMR spectral data for this compound, based on analyses of similar oxazolidinone and thiazolidinedione structures. nih.govnih.gov

Predicted NMR Data for this compound

| Atom | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

|---|---|---|

| C2 | - | ~172 |

| C4 | - | ~155 |

| C5 | Singlet, ~5.5-6.0 | ~75-80 |

| NH | Singlet, ~8.0-9.0 | - |

| Aromatic CH (ortho to Br) | Doublet, ~7.6 | ~132 |

| Aromatic CH (meta to Br) | Doublet, ~7.4 | ~129 |

| Aromatic C (ipso to Br) | - | ~123 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the dicarbonyl, N-H, and aromatic C-H functional groups.

The most prominent features would be the strong stretching vibrations of the two carbonyl groups (C=O) within the oxazolidine-2,4-dione ring. These are typically observed in the region of 1700-1800 cm⁻¹. The N-H group of the imide should exhibit a stretching vibration around 3200-3300 cm⁻¹. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ range. The presence of the bromine atom can be inferred from a C-Br stretching vibration in the lower frequency region of the spectrum. Analysis of related thiazolidine-2,4-dione and pyrimidine-2,4-dione derivatives supports these expected vibrational frequencies. nih.govnih.gov

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200-3300 | Medium |

| Aromatic C-H | Stretch | 3050-3150 | Medium-Weak |

| C=O (dione) | Asymmetric Stretch | ~1780 | Strong |

| C=O (dione) | Symmetric Stretch | ~1710 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |

| C-N | Stretch | 1200-1350 | Medium |

| C-O | Stretch | 1000-1200 | Medium |

Mass Spectrometry (MS) in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is particularly useful for monitoring the progress of a synthesis reaction by detecting the presence of reactants, intermediates, and the final product in the reaction mixture. mdpi.comnih.gov

For this compound, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by two mass units, which is a definitive indicator of a monobrominated compound.

Common fragmentation pathways for oxazolidinone structures involve the cleavage of the heterocyclic ring. Likely fragment ions for this compound would include the loss of carbon dioxide (CO₂) or the cleavage of the C5-phenyl bond, leading to the formation of a stable bromophenyl cation. These fragmentation patterns provide a fingerprint for the molecule, confirming its identity and purity.

X-ray Crystallography for Determination of Absolute Stereochemistry and Molecular Conformation

While spectroscopic methods provide valuable data on connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique can establish the absolute stereochemistry of chiral centers and provide precise measurements of bond lengths, bond angles, and torsional angles.

The crystallographic data for the analogous 5-phenyl-oxazolidine-2,4-dione are presented below.

Crystallographic Data for 5-Phenyl-oxazolidine-2,4-dione fao.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.23 |

| b (Å) | 5.58 |

| c (Å) | 12.96 |

| β (°) | 101.5 |

| Volume (ų) | 794.7 |

This structural information is crucial for understanding the molecule's shape and how it might interact with biological targets in medicinal chemistry research or how it assembles in the solid state for materials science applications.

Future Directions and Emerging Research Opportunities for 5 4 Bromophenyl Oxazolidine 2,4 Dione

Development of More Efficient, Selective, and Sustainable Synthetic Methodologies

The advancement of novel therapeutic agents is intrinsically linked to the development of efficient and sustainable synthetic routes. For 5-(4-bromophenyl)oxazolidine-2,4-dione, future research should focus on methodologies that are not only high-yielding but also environmentally benign and allow for the selective synthesis of desired stereoisomers.

Recent innovations in the synthesis of the core oxazolidine-2,4-dione ring system offer promising avenues. For instance, methods employing the fixation of carbon dioxide (CO2) with 2-alkynamides present a green and efficient approach to constructing the heterocyclic core. nih.gov The development of a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization also provides a one-pot synthesis from readily available starting materials under mild conditions. rsc.org

Furthermore, the principles of green chemistry could be more extensively applied. The use of deep eutectic solvents (DES) as both a catalyst and a solvent has been shown to be effective for the atom-economic synthesis of related oxazolidinone compounds and could be adapted for oxazolidine-2,4-diones. rsc.org Metal-free oxothiolation of ynamides is another novel method for constructing the oxazolidine-2,4-dione ring with the potential for creating sulfur-substituted derivatives. nih.gov

Future synthetic strategies could focus on the asymmetric synthesis of this compound to isolate and evaluate the biological activity of individual enantiomers, as stereochemistry often plays a crucial role in pharmacological activity.

Table 1: Emerging Sustainable Synthetic Routes for Oxazolidine-2,4-dione Analogs

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

| CO2 Fixation with 2-Alkynamides | Utilizes CO2 as a C1 source; mild reaction conditions. nih.gov | Environmentally friendly, atom-economical. |

| Tandem Condensation-Cyclization | One-pot synthesis from simple precursors. rsc.org | Increased efficiency, reduced waste. |

| Deep Eutectic Solvents (DES) | Recyclable and biodegradable solvent/catalyst system. rsc.org | Sustainable and cost-effective production. |

| Metal-Free Oxothiolation of Ynamides | Allows for the introduction of sulfur substituents. nih.gov | Access to novel derivatives with potentially unique activities. |

Deepening Mechanistic Understanding of Biological Interactions

A fundamental understanding of how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. While the broader class of oxazolidinones is known to inhibit bacterial protein synthesis, the specific mechanisms of action for many oxazolidine-2,4-dione derivatives are not well-defined. researchgate.net

Future research should employ a combination of in vitro and in silico techniques to elucidate the mechanism of action. This includes identifying specific protein targets through methods like affinity chromatography and proteomics. Computational docking studies, similar to those performed for thiazolidine-2,4-dione derivatives targeting enzymes like VEGFR-2, can predict binding modes and guide further optimization. nih.gov

Investigating the structure-activity relationship (SAR) is also paramount. By synthesizing a library of analogs with modifications at the N3 position and on the phenyl ring, researchers can identify key structural features required for potent and selective activity. For instance, studies on related thiazolidine-2,4-diones have shown that substitutions at the N3 position can significantly influence anticancer activity. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

The structural similarity of this compound to other biologically active heterocyclic compounds suggests it may possess a wide range of therapeutic applications beyond its predicted activities. The oxazolidine-2,4-dione core is present in compounds with known anticonvulsant properties, such as trimethadione (B1683041). researchgate.net

Systematic screening of this compound against a broad panel of biological targets could uncover novel therapeutic opportunities. High-throughput screening against various cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammatory diseases could reveal unexpected activities. For example, various thiazolidine-2,4-dione derivatives have demonstrated potent anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govnih.gov

The presence of the bromophenyl moiety opens up possibilities for its use as a scaffold in the development of agents targeting bromodomain-containing proteins, which are implicated in cancer and inflammation. The exploration of its potential as an inhibitor of enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes, could also be a fruitful area of research, given that some thiazolidine-2,4-dione analogs have shown activity against this enzyme. nih.gov

Rational Design and Synthesis of Next-Generation Oxazolidine-2,4-dione Derivatives

Building upon a deeper mechanistic understanding and the identification of novel biological targets, the rational design and synthesis of next-generation derivatives of this compound will be a key future direction. The goal is to develop compounds with improved potency, selectivity, and pharmacokinetic profiles.

The concept of molecular hybridization, which involves combining the oxazolidine-2,4-dione scaffold with other known pharmacophores, has proven successful in the development of novel anticancer agents based on the thiazolidine-2,4-dione core. nih.gov This strategy could be applied to this compound to create hybrid molecules with enhanced or dual-acting therapeutic properties.

Structure-based drug design, guided by X-ray crystallography or cryo-electron microscopy of the target protein in complex with the lead compound, will enable the precise design of derivatives that optimize interactions with the binding site. This approach has been effectively used to develop potent inhibitors for various targets.

Furthermore, the development of prodrugs or the use of drug delivery systems could address potential issues with solubility or bioavailability, ensuring that the therapeutic potential of these next-generation compounds can be fully realized in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.